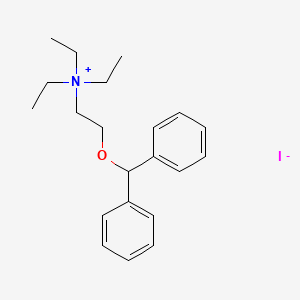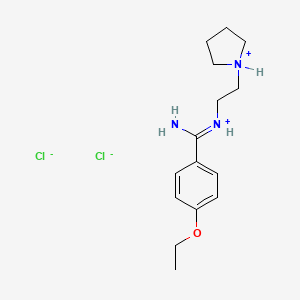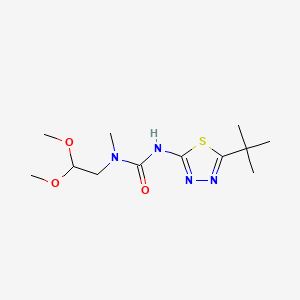![molecular formula C22H20N8O B13770888 Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 65072-49-3](/img/structure/B13770888.png)
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound that features an imidazole ring, azo linkage, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, including the formation of the imidazole ring, azo coupling, and subsequent functionalization. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azo linkage or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme interactions, protein binding, and other biochemical processes .
Medicine
The compound’s potential therapeutic applications include its use as an antitumor agent, antimicrobial agent, and in other medicinal chemistry applications. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In industry, the compound can be used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and other proteins, affecting their function. The azo linkage can also participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the azo linkage and additional substituents.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Uniqueness
Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is unique due to its combination of an imidazole ring, azo linkage, and various substituents. This combination provides a versatile platform for chemical modifications and applications in diverse fields .
Properties
CAS No. |
65072-49-3 |
|---|---|
Molecular Formula |
C22H20N8O |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1H-imidazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N8O/c1-3-30(14-16-7-5-4-6-8-16)17-9-10-18(19(11-17)25-15(2)31)28-29-22-26-20(12-23)21(13-24)27-22/h4-11H,3,14H2,1-2H3,(H,25,31)(H,26,27) |
InChI Key |
DQQYTOTXOKNGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3)C#N)C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


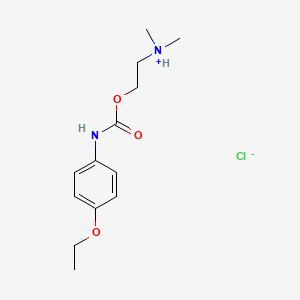
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
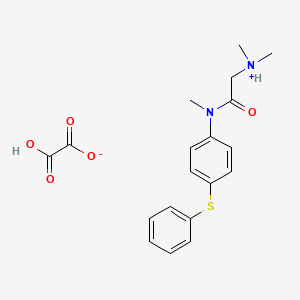
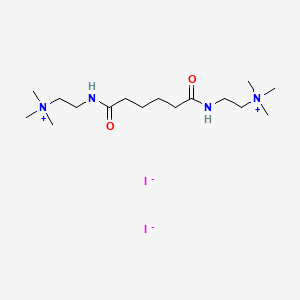

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

